molecular formula C12H24BrN B3106975 N-cyclopentyl-4-methylcyclohexanamine hydrobromide CAS No. 1609396-19-1

N-cyclopentyl-4-methylcyclohexanamine hydrobromide

Cat. No.: B3106975
CAS No.: 1609396-19-1
M. Wt: 262.23
InChI Key: DYOATJMXFLEEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-methylcyclohexanamine hydrobromide: is a chemical compound with the molecular formula C12H23N·HBr. It is a solid substance that is typically stored at room temperature. This compound is known for its unique structure, which includes a cyclopentyl group and a methylcyclohexanamine moiety, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-4-methylcyclohexanamine hydrobromide typically involves the reaction of cyclopentylamine with 4-methylcyclohexanone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-4-methylcyclohexanamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclopentyl ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry: N-cyclopentyl-4-methylcyclohexanamine hydrobromide is used as a building block in organic synthesis. Its unique structure makes it valuable for the development of new chemical entities.

Biology: In biological research, this compound can be used to study the effects of cyclopentyl and methylcyclohexanamine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar amines in biological contexts.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-methylcyclohexanamine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The cyclopentyl and methylcyclohexanamine groups may influence the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-cyclopentylcyclohexanamine hydrobromide
  • N-methylcyclohexanamine hydrobromide
  • N-cyclopentyl-4-methylcyclohexanone

Uniqueness: N-cyclopentyl-4-methylcyclohexanamine hydrobromide is unique due to the presence of both cyclopentyl and methylcyclohexanamine groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclopentyl-4-methylcyclohexan-1-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.BrH/c1-10-6-8-12(9-7-10)13-11-4-2-3-5-11;/h10-13H,2-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOATJMXFLEEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC2CCCC2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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